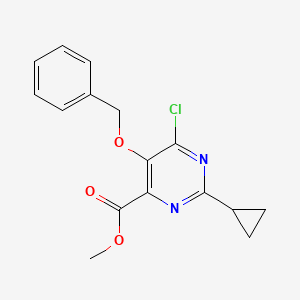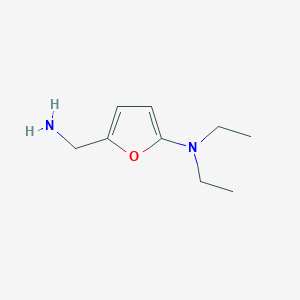![molecular formula C20H14N4O3S B14872585 2-((E)-4-methylstyryl)-5-((Z)-4-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14872585.png)
2-((E)-4-methylstyryl)-5-((Z)-4-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((E)-4-methylstyryl)-5-((Z)-4-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles
Preparation Methods
The synthesis of 2-((E)-4-methylstyryl)-5-((Z)-4-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step process. One common method includes the visible-light-mediated catalyst-free reaction of diversely substituted α-bromodiketones, generated in situ by the reaction of N-bromosuccinimide (NBS) and 1,3-diketones, with 3-mercapto[1,2,4]triazoles under aqueous conditions . This method is advantageous due to its green chemistry approach, utilizing sustainable irradiation as the power source and water as the solvent.
Chemical Reactions Analysis
2-((E)-4-methylstyryl)-5-((Z)-4-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Scientific Research Applications
2-((E)-4-methylstyryl)-5-((Z)-4-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Materials Science: It is explored for its use in the development of new materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-((E)-4-methylstyryl)-5-((Z)-4-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
2-((E)-4-methylstyryl)-5-((Z)-4-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be compared with other thiazolo[3,2-b][1,2,4]triazole derivatives, such as:
3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its superior thermostability and potential as an energetic material.
1,3,4-Thiadiazole Derivatives: These compounds exhibit antibacterial activity and are studied for their potential therapeutic applications.
The unique structural features and functional groups of this compound contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H14N4O3S |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
(5Z)-2-[(E)-2-(4-methylphenyl)ethenyl]-5-[(4-nitrophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H14N4O3S/c1-13-2-4-14(5-3-13)8-11-18-21-20-23(22-18)19(25)17(28-20)12-15-6-9-16(10-7-15)24(26)27/h2-12H,1H3/b11-8+,17-12- |
InChI Key |
JUXDRJBUHXGWJL-JUBDITTISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/SC3=N2 |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NN3C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])SC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


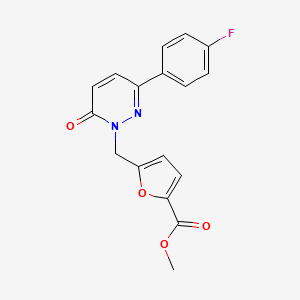
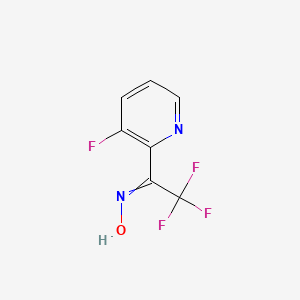
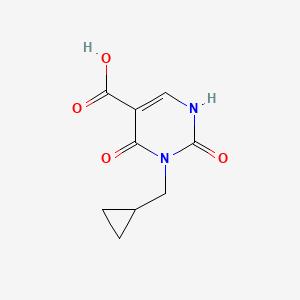

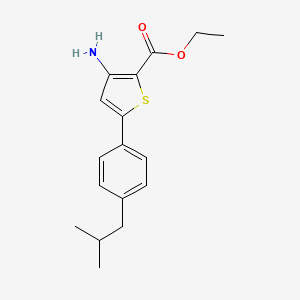
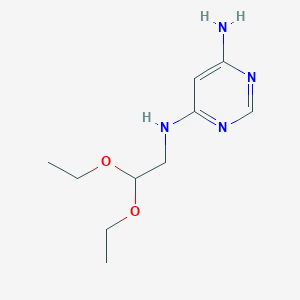

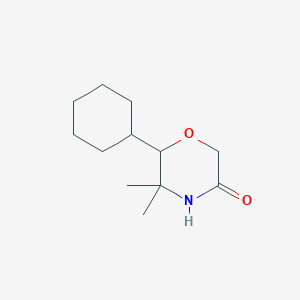
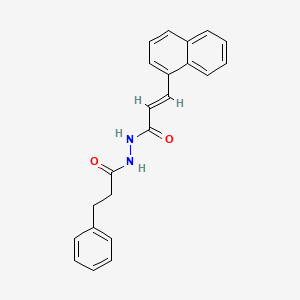

![2,2-dimethyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B14872594.png)

